molecular formula C6H7ClN2 B2746491 2-Chlorobenzene-1,3-diamine CAS No. 6400-14-2

2-Chlorobenzene-1,3-diamine

Cat. No.: B2746491
CAS No.: 6400-14-2
M. Wt: 142.59
InChI Key: LKGQTURGJNTDLR-UHFFFAOYSA-N
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Description

2-Chlorobenzene-1,3-diamine, also known as 2-chloro-1,3-benzenediamine, is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a chlorine atom is attached to the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Biochemical Analysis

Biochemical Properties

It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It is plausible that 2-Chlorobenzene-1,3-diamine could undergo similar reactions, interacting with enzymes, proteins, and other biomolecules in the process.

Molecular Mechanism

Based on its structure, it is likely that it could participate in electrophilic aromatic substitution reactions . In these reactions, the compound could form a sigma-bond with a biomolecule, leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzene-1,3-diamine typically involves the reduction of 2-chloro-1,3-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the use of iron powder and hydrochloric acid to reduce the nitro groups to amino groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale reduction processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino and chlorine groups, which influences its reactivity and applications. The 1,3-diamine configuration allows for distinct interactions and reactions compared to other isomers .

Properties

IUPAC Name

2-chlorobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQTURGJNTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1 ml. of concentrated hydrochloric acid in 5 ml. of 5% ethanol is slowly added to a refluxing mixture of 10.1 g. of 1-chloro-2,6-dinitrobenzene, electrolytically reduced iron and 20 ml. of 50% ethanol. The mixture is heated at reflux for 2 hours. The mixture is allowed to cool slightly and the pH is adjusted to 8 with sodium hydroxide solution. The iron products are removed by filtration. The solvent is removed from the filtrate to leave a solid which is dissolved in water and extracted with methylene chloride. Removal of the solvents leaves an oily solid which upon recrystallization of from Skellysolve B gives off-white crystals of 2-chloro-1,3-diaminobenzene having a melting point of 82°-83.5° C.
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